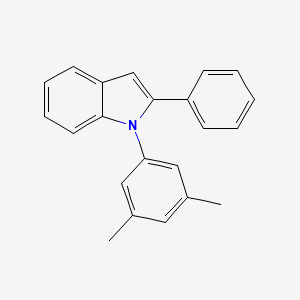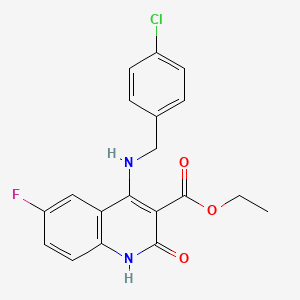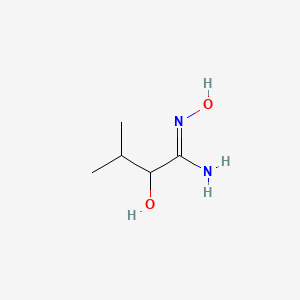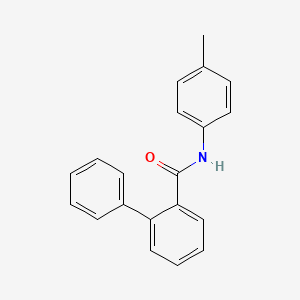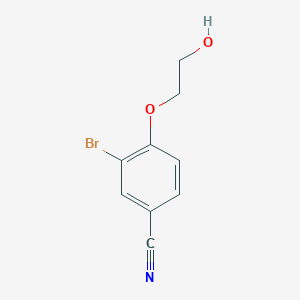
3-Bromo-4-(2-hydroxyethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(2-hydroxyethoxy)benzonitrile is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the third position and a hydroxyethoxy group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-hydroxyethoxy)benzonitrile typically involves the bromination of 4-(2-hydroxyethoxy)benzonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds as follows:
- Dissolve 4-(2-hydroxyethoxy)benzonitrile in dichloromethane.
- Add N-bromosuccinimide to the solution.
- Stir the reaction mixture at 0°C for several hours.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(2-hydroxyethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 3-bromo-4-(2-oxoethoxy)benzonitrile or 3-bromo-4-(2-carboxyethoxy)benzonitrile.
Reduction: Formation of 3-bromo-4-(2-hydroxyethoxy)benzylamine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(2-hydroxyethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(2-hydroxyethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethoxy group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxyethoxy group.
4-Bromo-2-fluorobenzonitrile: Contains a fluorine atom at the second position instead of a hydroxyethoxy group.
3-Bromo-4-hydroxybenzonitrile: Lacks the ethoxy group, having only a hydroxy group.
Uniqueness
3-Bromo-4-(2-hydroxyethoxy)benzonitrile is unique due to the presence of both a bromine atom and a hydroxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
3-bromo-4-(2-hydroxyethoxy)benzonitrile |
InChI |
InChI=1S/C9H8BrNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2 |
InChI-Schlüssel |
NJWBKRXFWNVVOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)Br)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





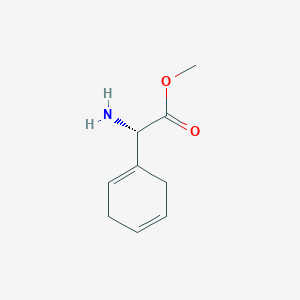
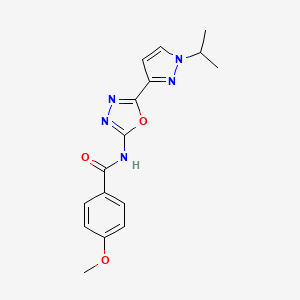
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
